molecular formula C16H17FN6O2S B2543314 4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1171464-60-0

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2543314
CAS No.: 1171464-60-0
M. Wt: 376.41
InChI Key: QGCVCHFQMWCSTF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17FN6O2S and its molecular weight is 376.41. The purity is usually 95%.
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Biological Activity

4-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A fluorinated benzene sulfonamide moiety.
  • A pyrimidine ring substituted with a pyrazole group.
  • An aminoethyl linker.

This structural diversity is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Anticancer Activity

Recent studies demonstrate that compounds containing the pyrazole scaffold exhibit anticancer properties . For instance:

  • In vitro studies have shown that similar pyrazole derivatives inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancers .
  • Mechanism of Action : The anticancer effect is often attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity :

  • In animal models, it demonstrated significant reduction in paw edema comparable to established anti-inflammatory drugs like diclofenac .
  • The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes .

Case Studies

  • Antitumor Efficacy : A study reported that derivatives similar to this compound showed potent antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the low micromolar range .
  • Inflammatory Response : In a carrageenan-induced edema model, the compound significantly reduced inflammation markers and exhibited a favorable safety profile, indicating minimal toxicity at therapeutic doses .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AntiproliferativeMDA-MB-2315.3
AntiproliferativeHepG27.1
Anti-inflammatoryEdema ModelNot specified

Properties

IUPAC Name

4-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-12-21-15(11-16(22-12)23-10-2-7-19-23)18-8-9-20-26(24,25)14-5-3-13(17)4-6-14/h2-7,10-11,20H,8-9H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVCHFQMWCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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